molecular formula C16H13NO B091249 Isoxazole, 3-phenyl-5-(phenylmethyl)- CAS No. 18753-56-5

Isoxazole, 3-phenyl-5-(phenylmethyl)-

Cat. No. B091249
CAS RN: 18753-56-5
M. Wt: 235.28 g/mol
InChI Key: OYLPWPUOHCMCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazole, 3-phenyl-5-(phenylmethyl)- is a heterocyclic organic compound that has a five-membered ring containing three carbon atoms and two adjacent nitrogen and oxygen atoms. It has been widely used in scientific research due to its unique chemical structure and properties.

Mechanism Of Action

The mechanism of action of isoxazole, 3-phenyl-5-(phenylmethyl)- is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating specific molecular targets, such as enzymes and receptors. For example, isoxazole, 3-phenyl-5-(phenylmethyl)- has been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell proliferation.

Biochemical And Physiological Effects

Isoxazole, 3-phenyl-5-(phenylmethyl)- has been shown to have various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of human immunodeficiency virus (HIV), and reduce the production of pro-inflammatory cytokines in activated macrophages. In addition, isoxazole, 3-phenyl-5-(phenylmethyl)- has been shown to have low toxicity in vitro and in vivo, indicating its potential as a safe and effective therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the advantages of using isoxazole, 3-phenyl-5-(phenylmethyl)- in lab experiments is its versatility. It can be easily modified to generate a library of analogs with different biological activities and physicochemical properties. Moreover, isoxazole, 3-phenyl-5-(phenylmethyl)- can be synthesized in a relatively simple and cost-effective manner, making it accessible to researchers with limited resources. However, one of the limitations of using isoxazole, 3-phenyl-5-(phenylmethyl)- is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research and development of isoxazole, 3-phenyl-5-(phenylmethyl)-. First, further studies are needed to elucidate its mechanism of action and molecular targets, which will facilitate the design of more potent and selective analogs. Second, more in vivo studies are needed to evaluate its efficacy and safety in animal models, which will provide valuable information for preclinical development. Third, isoxazole, 3-phenyl-5-(phenylmethyl)- can be used as a building block for the synthesis of novel compounds with diverse biological activities, which will expand its potential applications in drug discovery. Finally, the development of new synthetic methods for isoxazole, 3-phenyl-5-(phenylmethyl)- and its analogs will enable the production of larger quantities of these compounds for further research and development.

Synthesis Methods

Isoxazole, 3-phenyl-5-(phenylmethyl)- can be synthesized by reacting benzylideneacetone with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of isoxazole ring and the introduction of a phenylmethyl group at the 5-position of the ring. The yield of the reaction can be improved by optimizing the reaction conditions, such as the ratio of reactants, reaction temperature, and reaction time.

Scientific Research Applications

Isoxazole, 3-phenyl-5-(phenylmethyl)- has been used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities, making it a promising lead compound for drug discovery. In addition, isoxazole, 3-phenyl-5-(phenylmethyl)- has been used as a building block for the synthesis of other bioactive compounds, such as kinase inhibitors and G protein-coupled receptor ligands.

properties

CAS RN

18753-56-5

Product Name

Isoxazole, 3-phenyl-5-(phenylmethyl)-

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

5-benzyl-3-phenyl-1,2-oxazole

InChI

InChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-15-12-16(17-18-15)14-9-5-2-6-10-14/h1-10,12H,11H2

InChI Key

OYLPWPUOHCMCOK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC(=NO2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NO2)C3=CC=CC=C3

synonyms

5-Benzyl-3-phenylisoxazole

Origin of Product

United States

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